molecular formula C18H20FN5O B6457993 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2549003-78-1

6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B6457993
CAS RN: 2549003-78-1
M. Wt: 341.4 g/mol
InChI Key: XWXCVUHOQKLFIQ-UHFFFAOYSA-N
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Description

The compound “6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole” is a chemical compound with potential biological activities. The compound has been synthesized and evaluated for anti-cancer and anti-TB activities using in vitro and in silico methods .


Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by 1H and 13C NMR and mass spectra . The compound contains a benzoxazole ring, which is a basic structural scaffold in many pharmacologically active drugs .


Chemical Reactions Analysis

The compound has been assessed for anti-cancer and anti-TB activities using in vitro and in silico methods . The compound and its derivatives have shown potential anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques such as IR, 1H-NMR, 13C-NMR, HRMS, and melting point analysis .

Scientific Research Applications

6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research. It has been used in drug discovery, drug development, and drug delivery. This compound has also been used to study the effects of drugs on the human body, including the effects of drugs on the brain, heart, and other organs. This compound has also been used in laboratory experiments to study the effects of drugs on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole in lab experiments is its ability to produce reliable and reproducible results. This compound is also relatively easy to synthesize and is stable in a wide range of conditions. However, this compound can be toxic in high doses and may produce unpredictable results in certain experiments.

Future Directions

The potential applications of 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole are vast and exciting. Future research may focus on using this compound as a drug delivery system, as well as exploring its potential use in the treatment of neurological disorders. Additionally, further research may be conducted to explore the biochemical and physiological effects of this compound and its potential interactions with other drugs. Finally, research may be conducted to investigate the potential use of this compound as a tool to study the effects of drugs on the human body.

Synthesis Methods

6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can be synthesized in several ways. The most common method is to combine 6-fluoro-2-piperazin-1-yl)-1,3-benzoxazole with 2,5,6-trimethylpyrimidin-4-yl chloride in the presence of a base. This reaction produces this compound as the desired product. Other methods of synthesis include the use of a Grignard reaction, a Wittig reaction, and an oxidative coupling reaction.

properties

IUPAC Name

6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-11-12(2)20-13(3)21-17(11)23-6-8-24(9-7-23)18-22-15-5-4-14(19)10-16(15)25-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXCVUHOQKLFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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